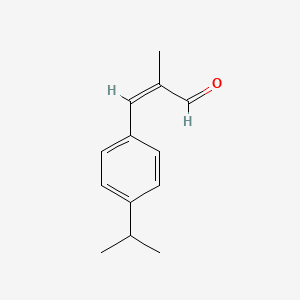

(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Description

BenchChem offers high-quality (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-10H,1-3H3/b11-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAMGBSPHGCQDC-FLIBITNWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(/C)\C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

831-97-0 | |

| Record name | 2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-isopropyl-α-methylcinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

Protocols for the catalytic hydrogenation of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Application Note: High-Selectivity Catalytic Hydrogenation of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Executive Summary

This guide details the catalytic hydrogenation of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde (also known as p-isopropyl-

This transformation presents a classic "Selectivity Cliff" in organic synthesis: the thermodynamic necessity to reduce the conjugated alkene (C=C) while kinetically arresting the reaction before the reduction of the aldehyde (C=O) to the alcohol (Cyclamen Alcohol). Two protocols are provided:

-

Protocol A (Industrial Standard): A robust, heterogeneous Pd/C method optimized for high throughput and chemoselectivity (racemic product).

-

Protocol B (High-Value Asymmetric): A homogeneous Rh-catalyzed method for enantioselective synthesis, targeting the chiral center at the

-position.

Chemical Context & Thermodynamic Logic

Substrate Analysis

The starting material, (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde, possesses a conjugated enone system.

-

Site A (Alkene): The target for reduction.[1][2] Sterically hindered by the

-methyl group and the phenyl ring, requiring active catalysts. -

Site B (Aldehyde): The off-target site. Reduction yields the alcohol (Cyclamen Alcohol), a common impurity that degrades the olfactory profile of the final fragrance.

Chemoselectivity Mechanism

Thermodynamically, the hydrogenation of the C=C bond (

-

Solution: Use Palladium (Pd) , which has a high affinity for olefins and a lower affinity for carbonyls compared to Platinum or Nickel.

-

Control: Regulate temperature and hydrogen pressure to stay within the "Selectivity Window" where

.

Figure 1: Reaction pathway showing the primary reduction (green) and the over-reduction risk (red).

Protocol A: Heterogeneous Batch Hydrogenation (Racemic)

Objective: High-yield synthesis of racemic Cyclamen Aldehyde with <2% alcohol impurity. Scale: 100 g - 1 kg (Pilot Scale adaptable).

Materials & Equipment

-

Reactor: Stainless steel autoclave (e.g., Parr 4560) with gas entrainment impeller.

-

Catalyst: 5% Pd/C (Eggshell type preferred to minimize diffusion limits).

-

Solvent: Toluene (preferred for selectivity) or Methanol (faster rate, requires base to prevent acetals).

-

Additive: Potassium Acetate (KOAc) - Critical for suppressing C=O reduction.

Experimental Workflow

-

Catalyst Loading (Inert Atmosphere):

-

Safety: Pd/C is pyrophoric. Wet the catalyst with 50% water or add under Argon.

-

Charge the reactor with 5% Pd/C (0.5 wt% loading relative to substrate).

-

Add Potassium Acetate (1.0 wt% relative to catalyst). Note: The base poisons the highly active acidic sites on carbon support that promote C=O activation.

-

-

Substrate Addition:

-

Dissolve (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde in Toluene (Concentration: 20-30 wt%).

-

Add solution to the reactor.

-

-

Purging:

-

Seal reactor.

-

Purge with Nitrogen (

) 3x to 5 bar. -

Purge with Hydrogen (

) 3x to 5 bar.

-

-

Reaction:

-

Set agitation to 800-1000 RPM (Gas-liquid mass transfer is often rate-limiting).

-

Heat to 50°C . Do not exceed 70°C to avoid over-reduction.

-

Pressurize with

to 5 bar (72 psi) constant pressure. -

Monitor

uptake. Reaction is complete when uptake plateaus (typically 2-4 hours).

-

-

Workup:

-

Cool to 25°C. Vent

and purge with -

Filter catalyst through a Celite pad or sparkler filter (recycle catalyst if applicable).

-

Evaporate solvent under reduced pressure.

-

Data & Specifications

| Parameter | Specification | Note |

| Conversion | > 99.5% | Unreacted alkene causes color instability. |

| Selectivity (Aldehyde) | > 96% | Key quality attribute.[3] |

| Selectivity (Alcohol) | < 3% | Remove via distillation if necessary. |

| Reaction Time | 2 - 4 Hours | Highly dependent on agitation efficiency. |

Protocol B: Asymmetric Homogeneous Hydrogenation

Objective: Enantioselective synthesis of (S)- or (R)-Cyclamen Aldehyde. Rationale: The C2 methyl group creates a chiral center. While the fragrance industry often uses racemates, specific enantiomers can have distinct odor thresholds.

Catalyst System

-

Precursor:

(Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate). -

Ligand: (S)-BINAP or (S)-PhthalaPhos .

-

Why Rhodium? Rhodium-chiral phosphine complexes are superior for trisubstituted olefins where geometry (E/Z) dictates enantio-face selection.

-

Experimental Workflow

-

Catalyst Preparation (Glovebox/Schlenk Line):

-

In a Schlenk flask, mix

(1.0 mol%) and (S)-BINAP (1.1 mol%) in degassed dichloromethane (DCM). -

Stir for 30 mins at RT to form the active cationic complex (Solution turns orange/red).

-

-

Hydrogenation:

-

Transfer the catalyst solution to the autoclave under Argon.

-

Add substrate solution (1.0 M in DCM).

-

Pressurize to 30 bar (435 psi)

. Note: Homogeneous Rh requires higher pressure than heterogeneous Pd. -

Stir at RT (25°C) for 12-24 hours.

-

-

Purification:

-

Concentrate mixture.[4]

-

Pass through a short silica plug to remove Rh catalyst.

-

Analyze ee% via Chiral GC (e.g., Cyclodex-B column).

-

Analytical Validation & Troubleshooting

In-Process Control (IPC)

Use GC-FID to monitor the reaction.

-

Substrate Retention: ~12.5 min.

-

Product (Aldehyde): ~11.8 min (Shift due to saturation).

-

Over-reduced (Alcohol): ~13.2 min.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stalled Reaction | Catalyst Poisoning (S/N/P impurities) | Distill substrate prior to use; Increase catalyst loading to 1%. |

| High Alcohol Content | Temp too high or H2 pressure too high | Reduce Temp to 35°C; Reduce Pressure to 2 bar. |

| Acetal Formation | Acidic solvent/support | Switch to Toluene; Add 1% NaOAc or Triethylamine. |

| Low ee% (Protocol B) | E/Z Isomer mixture in feed | Ensure high isomeric purity of starting alkene (Z-isomer preferred for specific ligands). |

Safety Protocols

-

Hydrogen Gas: Extremely flammable. Ensure all reactor vessels are grounded to prevent static discharge. Use

purge cycles before introducing -

Catalyst Handling: Dry Pd/C is pyrophoric. Always keep it wet with water or solvent. Dispose of spent catalyst in water-filled containers.

-

Substrate: (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde is a skin irritant and potential sensitizer. Handle in a fume hood.

References

-

Standard Hydrogenation of Cinnamaldehyde Derivatives

- Title: Process for manufacturing cyclamen aldehyde and its derivatives (US Patent 3415884A).

-

Asymmetric Hydrogenation Insights

-

Substrate Data & Safety

Disclaimer: This protocol is for research purposes. Optimization may be required based on specific reactor geometry and raw material purity.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Highly Efficient Selective Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol over CoRe/TiO2 Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.skfmediahub.skf.com [cdn.skfmediahub.skf.com]

- 5. Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]

Selective oxidation and reduction techniques for (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde functional groups

Application Note: Advanced Chemoselective Redox Protocols for (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Executive Summary

(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde (CAS: 103-95-7 precursor analog) represents a critical structural scaffold in the synthesis of high-value fragrance ingredients (e.g., Cyclamen Aldehyde) and pharmaceutical intermediates. The molecule presents a "chemoselectivity triangle" containing three reactive sites: an electron-rich aromatic ring, a sterically congested trisubstituted alkene, and a conjugated aldehyde.

This guide details three orthogonal protocols to selectively manipulate these functional groups. Unlike standard textbook reductions which often yield intractable mixtures of saturated alcohols and over-reduced alkanes, these protocols utilize Hard-Soft Acid-Base (HSAB) principles and scavenger-mediated oxidation to ensure >95% chemoselectivity.

Key Technical Challenges Addressed:

-

Stereocongestion: The (2Z) configuration places the bulky aryl group and the aldehyde carbonyl on the same face, significantly increasing steric hindrance compared to the (E)-isomer.

-

Over-reduction: Preventing the reduction of the C=C bond during carbonyl manipulation (and vice versa).

-

Regioselectivity: Directing hydride attack exclusively to the 1,2-position.

Reaction Map & Decision Tree

The following workflow illustrates the divergent pathways for selective functionalization.

Figure 1: Chemoselective divergence pathways. Blue indicates the starting material; Green, Yellow, and Red indicate selective reduction (alcohol), reduction (alkane), and oxidation products respectively.

Protocol A: Selective 1,2-Reduction (Synthesis of Allylic Alcohol)

Objective: Convert the aldehyde to a primary alcohol while preserving the conjugated alkene. Method: Luche Reduction.[1][2][3]

Scientific Rationale

Standard sodium borohydride (NaBH

-

Mechanism: The addition of Cerium(III) chloride (CeCl

) is the critical control. The Ce

Experimental Protocol

| Parameter | Specification |

| Reagents | NaBH |

| Solvent | Methanol (0.2 M concentration) |

| Temperature | -15°C to 0°C |

| Time | 15 - 45 minutes |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10.0 mmol of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde and 11.0 mmol of CeCl

·7H -

Cooling: Cool the mixture to -15°C using an ice/salt bath. Note: Low temperature is crucial to suppress isomerization of the (Z)-alkene.

-

Addition: Add NaBH

(11.0 mmol) in small portions over 10 minutes. Vigorous gas evolution (H -

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the alcohol ( -

Quench: Once complete, add 5 mL of saturated NH

Cl solution to quench excess borohydride. -

Workup: Concentrate methanol under reduced pressure. Extract the residue with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na

SO

Validation Check:

Protocol B: Selective C=C Hydrogenation (Synthesis of Cyclamen Aldehyde)

Objective: Reduce the conjugated double bond to a single bond without reducing the aldehyde or the aromatic ring. Method: Poisoned Heterogeneous Catalysis.

Scientific Rationale

Palladium on Carbon (Pd/C) is highly active and will typically reduce both the C=C and C=O bonds, leading to the fully saturated alcohol. To stop at the saturated aldehyde (Cyclamen Aldehyde), the catalyst surface must be modified ("poisoned") to reduce its affinity for the carbonyl group.

-

Modifier: Potassium Acetate (KOAc) or basic amines act as electronic modifiers, inhibiting the adsorption of the carbonyl oxygen onto the Pd surface.

Experimental Protocol

| Parameter | Specification |

| Catalyst | 5% Pd/C (5 wt% loading relative to substrate) |

| Additive | Potassium Acetate (KOAc) (5 wt% relative to substrate) |

| H | Hydrogen Balloon (1 atm) |

| Solvent | Ethanol or Methanol |

Step-by-Step Procedure:

-

Preparation: To a nitrogen-flushed flask, add 5% Pd/C (50 mg per gram of substrate) and KOAc (50 mg per gram of substrate).

-

Substrate Addition: Dissolve the aldehyde in Ethanol and add to the flask.

-

Hydrogenation: Purge the flask with H

(balloon). Stir vigorously at room temperature. -

Critical Endpoint: Monitor strictly by GC-MS or NMR every 30 minutes.

-

Warning: Over-reduction to the alcohol occurs rapidly once the alkene is consumed. Stop the reaction immediately upon disappearance of the starting material.

-

-

Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with ethanol.

-

Purification: The crude product is often a mixture of enantiomers (due to the new chiral center at the

-methyl position). Distillation is usually required for high purity.

Protocol C: Selective Oxidation to Carboxylic Acid

Objective: Oxidize the aldehyde to the carboxylic acid without cleaving the alkene or chlorinating the aromatic ring. Method: Pinnick (Lindgren) Oxidation.[4][5][6]

Scientific Rationale

Standard oxidants like KMnO

-

Mechanism: The active oxidant is chlorous acid (HClO

).[5][6] The reaction produces Hypochlorous acid (HOCl) as a byproduct, which is highly reactive and can destroy the C=C bond or chlorinate the electron-rich cumene ring. -

The Scavenger: A scavenger (2-methyl-2-butene) is mandatory . It reacts instantly with the HOCl byproduct to form a harmless chlorohydrin, protecting the sensitive alkene and aromatic ring.

Experimental Protocol

| Parameter | Specification |

| Oxidant | NaClO |

| Buffer | NaH |

| Scavenger | 2-methyl-2-butene (5.0 - 10.0 eq) |

| Solvent | t-Butanol / Water (3:1 ratio) |

Step-by-Step Procedure:

-

Solvent System: Dissolve the aldehyde (10 mmol) in 30 mL of tert-butanol and 10 mL of water.

-

Scavenger: Add 2-methyl-2-butene (50-100 mmol). Note: Use excess; it is volatile.

-

Buffer: Add NaH

PO -

Oxidation: Dissolve NaClO

(15 mmol) in 10 mL water. Add this solution dropwise to the reaction mixture over 20 minutes at room temperature. The solution may turn slight yellow. -

Workup: After 2-4 hours, the reaction is usually complete.

-

Safety: Do not acidify below pH 3 during workup to avoid ClO

gas generation. -

Extract with Ethyl Acetate. The acid product can be purified by extracting into mild base (NaHCO

), separating the organic layer (impurities), and then re-acidifying the aqueous layer to precipitate the pure acid.

-

Summary of Chemical Shifts (Diagnostic)

Use these NMR markers to validate your product:

| Compound | Key Proton Signal ( | Multiplicity |

| Starting Material (Z) | Singlet | |

| Starting Material (Z) | Singlet (broad) | |

| Allylic Alcohol | Doublet | |

| Cyclamen Aldehyde | Doublet | |

| Cinnamic Acid | Broad Singlet |

References

-

Luche Reduction Mechanism & Scope: Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[3]

-

Pinnick, H. W., & Kraus, G. A. (1981).

-unsaturated aldehydes.[4][7][8] The Journal of Organic Chemistry. -

Selective Hydrogenation of Cyclamen Aldehyde Precursors: LookChem. (n.d.). Production and Synthesis of Cyclamen Aldehyde.

-

General Review of Selective Oxidations: Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[4][5] Acta Chemica Scandinavica.

Sources

- 1. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 2. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Luche reduction - Wikipedia [en.wikipedia.org]

- 4. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 5. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. psiberg.com [psiberg.com]

Application Note: Biocatalytic Strategies for the Conversion of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the biocatalytic conversion of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde, a complex α,β-unsaturated aldehyde. We explore two primary enzymatic pathways: the stereoselective reduction of the carbon-carbon double bond using Ene-Reductases (EREDs) and the chemoselective reduction of the aldehyde moiety using Alcohol Dehydrogenases (ADHs). This document is designed for researchers in synthetic chemistry and drug development, offering a rationale-driven approach to enzyme selection, reaction optimization, and product analysis. By leveraging the inherent selectivity of biocatalysts, these methods provide a sustainable and efficient alternative to traditional chemical synthesis for producing valuable chiral building blocks such as saturated aldehydes and allylic alcohols.[1][2]

Introduction: The Case for Biocatalysis

The reduction of α,β-unsaturated aldehydes is a cornerstone transformation in organic synthesis, yielding saturated aldehydes, unsaturated (allylic) alcohols, and saturated alcohols—all of which are valuable intermediates for pharmaceuticals, fragrances, and fine chemicals.[3][4] (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde presents a dual challenge for traditional chemical reductants: achieving chemoselectivity between the conjugated C=C bond and the C=O group, and controlling the stereochemistry of the newly formed chiral centers. While chemical methods exist, they often require harsh conditions, complex protecting group strategies, or expensive heavy metal catalysts.[5][6]

Biocatalysis emerges as a superior alternative, offering unparalleled selectivity under mild, aqueous conditions.[2][7] Enzymes, as highly evolved catalysts, can differentiate between the two reactive sites in the substrate, enabling targeted transformations that are often difficult to achieve otherwise.[8] This application note focuses on two key enzyme families:

-

Ene-Reductases (EREDs): These flavin-dependent enzymes catalyze the asymmetric reduction of an activated C=C double bond, leaving the aldehyde group untouched.[9][10][11] They are ideal for synthesizing chiral saturated aldehydes.

-

Alcohol Dehydrogenases (ADHs): These enzymes facilitate the reversible oxidation of alcohols to aldehydes or ketones.[12][13] In the reductive direction, they can selectively reduce the aldehyde group to a primary alcohol, often with high chemoselectivity over the nearby alkene.[7][14]

Both EREDs and many ADHs are dependent on nicotinamide cofactors (NADH or NADPH) as a source of hydride.[15] Due to the high cost of these cofactors, their stoichiometric use is prohibitive, making an efficient in situ regeneration system essential for a preparative-scale reaction.[16][17]

Potential Biocatalytic Pathways

The conversion of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde can proceed via two distinct, enzyme-dictated pathways to yield commercially relevant products. The choice of enzyme class directly determines the reaction outcome.

Figure 1: Potential enzymatic routes for the conversion of the target substrate.

-

Pathway A (ERED-catalyzed): Leads to the saturated aldehyde. This is often the desired pathway for accessing chiral aldehydes, which are versatile synthetic precursors. The stereochemistry at the C2 position is determined by the specific ERED used.

-

Pathway B (ADH-catalyzed): Results in the unsaturated (allylic) alcohol. This pathway is valuable for synthesizing chiral allylic alcohols, another important class of building blocks.

-

Combined Pathway: The sequential application of an ERED and an ADH (or the use of a whole-cell catalyst containing both activities) can lead to the fully saturated alcohol.

Core Methodologies and Protocols

This section provides actionable protocols for screening, optimizing, and analyzing the biocatalytic conversion.

Protocol 1: Initial Enzyme Screening

Rationale: The goal of screening is to efficiently identify active enzymes from a diverse panel. A 96-well plate format is ideal for this high-throughput approach. Success is defined as any observable substrate conversion.

Materials:

-

Enzyme Library: Panels of commercially available EREDs and ADHs (lyophilized powders).

-

Substrate: (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde.

-

Cofactors: NAD⁺, NADP⁺, NADH, NADPH.

-

Cofactor Regeneration Systems:

-

Buffer: 100 mM Potassium Phosphate (KPi) buffer, pH 7.0.

-

Co-solvent: Dimethyl sulfoxide (DMSO).

-

96-well microtiter plates and plate shaker.

Procedure:

-

Prepare Stock Solutions:

-

Substrate: 100 mM in DMSO.

-

Cofactors: 10 mM NAD(P)⁺ in KPi buffer.

-

Regeneration Components: 1 M D-glucose and 1 M sodium formate in KPi buffer.

-

-

Enzyme Reconstitution: Prepare enzyme solutions by dissolving lyophilized powders in KPi buffer to a final concentration of 10 mg/mL.

-

Reaction Setup (per well):

Component Volume (µL) Final Concentration KPi Buffer (100 mM, pH 7.0) 165 ~82.5 mM D-Glucose (1 M) or Na-Formate (1 M) 10 50 mM NAD(P)⁺ (10 mM) 10 0.5 mM GDH or FDH (10 mg/mL) 5 0.25 mg/mL Substrate (100 mM in DMSO) 5 2.5 mM (2.5% DMSO) Test Enzyme (10 mg/mL) 5 0.25 mg/mL | Total Volume | 200 µL | |

-

Incubation: Seal the plate and incubate at 30°C with shaking (200-250 rpm) for 16-24 hours.

-

Quenching and Analysis: Stop the reaction by adding 200 µL of acetonitrile or ethyl acetate. Centrifuge to pellet the protein, and analyze the supernatant by HPLC-UV or GC-FID to determine substrate conversion.

Protocol 2: Optimized Preparative Scale ERED Reaction (100 mg Scale)

Rationale: This protocol builds upon a successful screening hit. It incorporates an efficient NADPH regeneration system and optimized parameters for achieving high conversion and yield of the saturated aldehyde. The GDH/glucose system is chosen for its high efficiency and because the byproduct (gluconic acid) is easily separated.[1]

Materials:

-

Selected Ene-Reductase (ERED).

-

Substrate: 100 mg (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde.

-

Glucose Dehydrogenase (GDH).

-

NADP⁺.

-

D-Glucose.

-

KPi Buffer (100 mM, pH 6.5).

-

Co-solvent: Isopropanol (IPA) or DMSO.

-

Ethyl acetate for extraction.

Procedure:

-

Reaction Vessel: To a 50 mL flask equipped with a magnetic stirrer, add 20 mL of KPi buffer (100 mM, pH 6.5).

-

Add Reagents:

-

D-Glucose (approx. 1.2 equivalents, ~120 mg).

-

NADP⁺ (1-2 mg, ~0.01 equivalents).

-

GDH (5-10 mg).

-

ERED (10-20 mg).

-

-

Stir to Dissolve: Stir the mixture for 5-10 minutes until all components are dissolved.

-

Substrate Addition: Dissolve the 100 mg of substrate in 1-2 mL of IPA or DMSO and add it dropwise to the reaction mixture. Rationale: Using a co-solvent prevents substrate precipitation and can minimize substrate inhibition effects.[19]

-

Incubation: Seal the flask and stir at 30°C. Monitor the reaction progress every 2-4 hours by taking a small aliquot, quenching with acetonitrile, and analyzing by HPLC/GC.

-

Work-up: Once the reaction reaches completion (>95% conversion), extract the mixture three times with an equal volume of ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 3: Optimized Preparative Scale ADH Reaction (100 mg Scale)

Rationale: This protocol is designed for the selective reduction of the aldehyde to an unsaturated alcohol. It employs a substrate-coupled NADH regeneration system using isopropanol, where the ADH for regeneration can be the same as the primary catalyst or a different one. This system is cost-effective and the acetone byproduct is volatile and easily removed.[17]

Materials:

-

Selected Alcohol Dehydrogenase (ADH).

-

Substrate: 100 mg (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde.

-

NAD⁺.

-

Buffer: Tris-HCl (100 mM, pH 8.0).

-

Co-solvent/Regeneration Substrate: Isopropanol (IPA).

-

Ethyl acetate for extraction.

Procedure:

-

Reaction Medium: To a 50 mL flask, add 18 mL of Tris-HCl buffer (100 mM, pH 8.0) and 2 mL of isopropanol (10% v/v). Rationale: A slightly alkaline pH often favors the reductive direction for ADHs.

-

Add Reagents:

-

NAD⁺ (1-2 mg, ~0.01 equivalents).

-

ADH (10-20 mg).

-

-

Stir to Dissolve: Stir for 5-10 minutes.

-

Substrate Addition: Dissolve the 100 mg of substrate directly in the buffered IPA mixture. If solubility is low, a minimal amount of additional co-solvent like DMSO can be used.

-

Incubation: Seal the flask and stir at 30°C. Monitor the reaction progress by HPLC/GC.

-

Work-up and Isolation: Follow the same extraction and isolation procedure as described in Protocol 2.

Process Optimization and Analysis

Systematic optimization is crucial to maximize yield, selectivity, and space-time yield.[20] Key parameters should be varied one at a time or using a Design of Experiments (DoE) approach for more complex interactions.[21]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. Selective Enzymatic Reduction of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Applications of Ene-Reductases in the Synthesis of Flavors and Fragrances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ene Reductases - Wordpress [reagents.acsgcipr.org]

- 11. Ene reductase enzyme | Johnson Matthey | Johnson Matthey [matthey.com]

- 12. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Human liver alcohol dehydrogenase isozymes: reduction of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. benchchem.com [benchchem.com]

- 17. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

- 19. almacgroup.com [almacgroup.com]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Polymerization of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Abstract

These application notes provide a comprehensive technical guide for researchers on the polymerization of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde, a substituted α,β-unsaturated aldehyde. Due to the presence of a reactive aldehyde group and a vinyl group, this monomer presents unique challenges and opportunities in polymer synthesis. This document outlines the theoretical basis for polymerization, focusing on anionic and radical pathways, and provides detailed, field-tested protocols for monomer synthesis, controlled polymerization, and subsequent polymer characterization. The resulting polymer, featuring pendant aldehyde functionalities, is a versatile platform for creating advanced materials through post-polymerization modifications, with potential applications in hydrogels, adhesives, and functional coatings.

Introduction and Theoretical Background

(2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde, a class of monomers known for their complex polymerization behavior. The conjugated system makes the β-carbon electrophilic and susceptible to nucleophilic attack, while the vinyl group can participate in chain-growth polymerization.[1] The aldehyde functionality itself is highly reactive and can lead to side reactions, often resulting in cross-linked, insoluble polymers if not carefully controlled.[2]

Historically, the polymerization of α,β-unsaturated aldehydes like acrolein and methacrolein has been challenging. Radical polymerization often leads to insoluble, cross-linked materials due to reactions involving the aldehyde groups.[2][3] Cationic polymerization has also been explored but can be complicated by the structure of the polymer.[3]

Living Anionic Polymerization emerges as the most promising strategy for achieving well-defined, soluble polymers from this monomer class.[4][5] This technique, when conducted under stringent anhydrous and anaerobic conditions, can prevent termination and chain transfer reactions.[4] By employing a strong nucleophilic initiator, polymerization proceeds via a Michael addition mechanism, where the initiator attacks the β-carbon of the monomer.[6][7] The resulting enolate anion then propagates by adding to subsequent monomer units. This "living" nature allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5]

The key advantages of the resulting polymer lie in its pendant aldehyde groups . These functional handles are highly valuable in material science, enabling:

-

Post-polymerization modification: Aldehyde groups can readily react with amines to form imine bonds (Schiff bases), a cornerstone of dynamic covalent chemistry.[8][9][10] This allows for the creation of self-healing hydrogels, functional surfaces for protein immobilization, and responsive materials.[8][10]

-

Cross-linking: The aldehyde moieties can be used to create cross-linked networks, forming stable hydrogels or thermoset resins.[11]

-

Platform for further synthesis: The aldehyde can be a precursor for a wide range of other functional groups through subsequent chemical transformations.

Monomer Synthesis & Characterization

A reliable source of high-purity monomer is critical for successful polymerization. A plausible synthetic route to (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde is via an aldol condensation reaction.

Table 1: Monomer Properties

| Property | Value |

| IUPAC Name | (2Z)-3-(4-Isopropylphenyl)-2-methylprop-2-enal |

| Molecular Formula | C₁₃H₁₆O |

| Molecular Weight | 188.27 g/mol |

| Appearance | Expected to be a pale yellow oil |

| Key Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Aldehydic proton (CHO) ~9.5 ppm, Vinylic proton ~7.4 ppm, Aromatic protons ~7.2-7.5 ppm, Isopropyl protons ~1.2 & 2.9 ppm, Methyl protons ~2.1 ppm |

| FTIR (neat) | C=O stretch (aldehyde) ~1680 cm⁻¹, C=C stretch (alkene) ~1640 cm⁻¹, Aromatic C-H stretch ~3000-3100 cm⁻¹ |

Protocol 2.1: Synthesis of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

This protocol is adapted from general procedures for aldol condensation.

Materials:

-

4-Isopropylbenzaldehyde

-

Propionaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-isopropylbenzaldehyde (1 equivalent) in ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of NaOH or KOH (catalytic amount, e.g., 0.1 equivalents) in ethanol to the cooled solution.

-

Add propionaldehyde (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with dilute HCl.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure monomer.

Monomer Purification and Storage:

-

Critical Step: Before polymerization, the monomer must be rigorously purified to remove inhibitors and protic impurities. Pass the monomer through a column of activated basic alumina.

-

Store the purified monomer under an inert atmosphere (Argon or Nitrogen) at -20 °C.

Polymerization Protocols

Living anionic polymerization is the recommended method for achieving a well-defined polymer. All glassware must be flame-dried under vacuum, and all solvents and reagents must be anhydrous.

Diagram 1: Proposed Anionic Polymerization Mechanism

Caption: Anionic polymerization proceeds via initiation, propagation, and controlled termination.

Protocol 3.1: Anionic Polymerization

Materials:

-

Purified (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde monomer

-

Anhydrous tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (initiator)

-

Anhydrous methanol (quenching agent)

-

Schlenk line and associated glassware

Procedure:

-

Assemble a flame-dried Schlenk flask under an argon atmosphere.

-

Cannulate anhydrous THF into the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add the purified monomer to the cold THF via a gas-tight syringe.

-

Initiate the polymerization by adding a calculated amount of s-BuLi solution dropwise. The amount of initiator determines the target molecular weight (MW = [Monomer weight] / [Initiator moles]). An immediate color change (typically to yellow or orange) indicates the formation of the living anionic species.

-

Allow the polymerization to proceed at -78 °C for 1-4 hours. The viscosity of the solution will increase as the polymer forms.

-

Terminate the reaction by adding a small amount of degassed, anhydrous methanol. The color of the solution should disappear.

-

Allow the solution to warm to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.

-

Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum at room temperature to a constant weight.

Table 2: Example Polymerization Conditions & Results

| Entry | [Monomer]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | Đ (Mw/Mn) |

| 1 | 50:1 | 2 | >95 | ~9,400 | < 1.15 |

| 2 | 100:1 | 2 | >95 | ~18,800 | < 1.15 |

| 3 | 200:1 | 3 | >95 | ~37,600 | < 1.20 |

| (Note: Data is illustrative, based on typical results for similar living anionic polymerizations.) |

Polymer Characterization

A suite of analytical techniques is required to confirm the structure, molecular weight, and properties of the synthesized polymer.

Diagram 2: Experimental Workflow

Caption: Workflow from monomer synthesis to final polymer characterization.

Protocol 4.1: Characterization Techniques

-

Gel Permeation Chromatography (GPC/SEC):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the polymer structure.

-

¹H NMR: The disappearance of the vinylic proton signal (~7.4 ppm) and the appearance of broad peaks corresponding to the polymer backbone are expected. The aldehydic proton (~9.5 ppm) should remain, confirming its incorporation as a pendant group.

-

¹³C NMR: Provides detailed information about the polymer backbone and confirms the presence of the carbonyl carbon.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the polymer.

-

Procedure: Heat the polymer sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. This provides the decomposition temperature (Td), which is a key material property.

-

Potential Applications in Material Science

The true potential of poly((2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde) lies in the reactivity of its pendant aldehyde groups.[8][15]

-

Biomaterials and Hydrogels: The aldehyde groups can react with molecules containing amine groups, such as chitosan or gelatin, to form biocompatible hydrogels via imine linkages.[8][9] These materials are promising for tissue engineering and controlled drug release, as the dynamic nature of the imine bond can impart self-healing properties.[8]

-

Functional Surfaces and Coatings: Polymer brushes can be grown from surfaces and subsequently reacted with proteins or other biomolecules to create biosensors or anti-fouling coatings.[10] The aldehyde groups provide covalent attachment points for such molecules.[10]

-

Adhesives and Resins: The polymer can be cross-linked by reacting the aldehyde groups with di- or multi-functional amines or other cross-linking agents to form robust thermoset materials.[11][16]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Broad Dispersity (Đ > 1.3) in GPC | Impurities (water, oxygen) in the reaction; Temperature fluctuations. | Rigorously dry all solvents, monomer, and glassware. Maintain a stable low temperature (-78 °C) throughout the polymerization. Ensure a leak-free Schlenk line. |

| Low or No Polymer Yield | Inactive initiator; Presence of polymerization inhibitor in the monomer. | Titrate the initiator solution before use. Ensure the monomer is freshly purified through an alumina column to remove inhibitors. |

| Insoluble Polymer (Gel Formation) | Side reactions involving the aldehyde group; Reaction temperature too high. | Maintain the reaction temperature at -78 °C. Quench the reaction promptly after the desired time. Use a less reactive counter-ion if necessary (e.g., switch from Li⁺ to Na⁺ or K⁺). |

| Incomplete Monomer Conversion | Insufficient reaction time; Low initiator concentration. | Increase the polymerization time. Ensure the initiator-to-monomer ratio is correct for the target molecular weight. |

References

- Polymerization of methacrolein.Google Patents, US2993878A.

- Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement.Journal of the American Chemical Society.

- The Synthesis and Characterization of Polyacrolein through Radical Polymerization.ResearchGate.

- Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement.PubMed.

- Aldehyde condensation polymer | Synthesis & Properties.Britannica.

- Hydrophilic Aldehyde-Functional Polymer Brushes: Synthesis, Characterization, and Potential Bioapplications.ACS Publications.

- Aldehyde-functionalized polymers with enhanced stability.Google Patents, US20140060763A1.

- Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates.RSC Publishing.

- anionic addition polymers.YouTube.

- Living Anionic Polymerization.Encyclopedia MDPI.

- anionic addition polymers.YouTube.

- α,β-Unsaturated carbonyl compound.Wikipedia.

- Anionic addition polymerization.Wikipedia.

- GPC chromatograph (a); FTIR spectrum (b); ¹H NMR spectrum (c); and...ResearchGate.

- (a) FTIR, (b) GPC, (c) 13 C NMR and(d) 1 H NMR spectra of DP-DE.ResearchGate.

- GPC-NMR Analysis for Polymer Characterisation.Intertek.

Sources

- 1. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 2. US2993878A - Polymerization of methacrolein - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Well-Defined Synthetic Copolymers with Pendant Aldehydes Form Biocompatible Strain-Stiffening Hydrogels and Enable Competitive Ligand Displacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. britannica.com [britannica.com]

- 12. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]

- 16. US20140060763A1 - Aldehyde-functionalized polymers with enhanced stability - Google Patents [patents.google.com]

Troubleshooting & Optimization

Minimizing Z-to-E isomerization during purification of 3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Welcome to the technical support center for handling 3-(4-Isopropylphenyl)-2-methylacrylaldehyde, a key intermediate in various synthetic pathways. This guide provides in-depth troubleshooting advice and detailed protocols to address the critical challenge of minimizing Z-to-E isomerization during purification. Our focus is on preserving the desired isomeric ratio by controlling the key factors that drive this unwanted conversion.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and purification of 3-(4-Isopropylphenyl)-2-methylacrylaldehyde.

Q1: What is Z-to-E isomerization and why is it a problem for this compound?

A: Z-to-E isomerization is a chemical process where the thermodynamically less stable Z-isomer (cis) of 3-(4-Isopropylphenyl)-2-methylacrylaldehyde converts to the more stable E-isomer (trans). This is problematic because the biological activity or desired sensory properties of the final product often depend on a specific isomeric form. Uncontrolled isomerization leads to inconsistent product quality, reduced yield of the target isomer, and complicates downstream processing.

Q2: What are the primary causes of isomerization during purification?

A: The primary drivers for Z-to-E isomerization in α,β-unsaturated aldehydes like this one are:

-

Acid or Base Catalysis: Trace amounts of acid or base can significantly accelerate the rate of isomerization. This is a common issue with standard purification media like silica gel.[1][2]

-

Thermal Stress: Elevated temperatures, such as those used in distillation, can provide the activation energy needed for the molecule to overcome the rotational barrier of the double bond.

-

Photochemical Isomerization: Exposure to light, particularly UV radiation, can excite the molecule's π-electrons, facilitating rotation around the carbon-carbon double bond and leading to isomerization.[3][4][5]

Q3: I'm observing significant isomerization on my silica gel column. What's happening?

A: Standard silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the isomerization of your aldehyde.[6][7] Additionally, the polar surface of silica can promote aldol condensation reactions, further degrading the aldehyde.[8][9]

Q4: Can I use distillation to purify my aldehyde?

A: While distillation is a common purification technique, it should be approached with caution for this thermally sensitive compound. The boiling point of the related compound, cyclamen aldehyde (3-(4-isopropylphenyl)-2-methylpropanal), is 270°C, suggesting that 3-(4-Isopropylphenyl)-2-methylacrylaldehyde will also have a high boiling point.[10][11][12] High temperatures required for distillation can induce thermal isomerization and potential polymerization. If distillation is necessary, it must be performed under high vacuum and at the lowest possible temperature.

Q5: Are there any additives that can help prevent isomerization?

A: Yes, small amounts of antioxidants or stabilizers can be beneficial. Hindered amine light stabilizers (HALS) or phenolic antioxidants can mitigate radical-driven degradation pathways.[13][14] In some cases, very low concentrations (ppm level) of mild, non-nucleophilic bases have been used to stabilize aldehydes against acid-catalyzed degradation, though this must be carefully controlled to avoid base-catalyzed side reactions.[15]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides actionable strategies and step-by-step protocols to minimize isomerization during common purification workflows.

Guide 1: Isomerization During Column Chromatography

Issue: Significant conversion of the Z-isomer to the E-isomer is observed after purification via silica gel column chromatography.

Causality Analysis

The acidic nature of standard silica gel is the most likely culprit. The surface silanol groups act as proton donors, catalyzing the equilibration of the double bond to the more stable E-isomer. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the β-carbon and facilitates rotation around the α-β bond.

Visualizing the Problem: Isomerization & Purification Challenges

Caption: Key drivers of isomerization and their relation to purification methods.

Recommended Solution: Neutral Alumina Chromatography

Neutral alumina is the preferred stationary phase for purifying acid-sensitive compounds like aldehydes.[16][17][18] Its surface pH is approximately 7.0 ± 0.5, which minimizes the risk of acid-catalyzed isomerization.[16][19]

Comparative Parameters: Stationary Phase Selection

| Parameter | Standard Silica Gel | Neutral Alumina | Rationale for Aldehyde Purification |

| Surface pH | ~4.5 - 5.5 | ~7.0 ± 0.5 | Neutral pH prevents acid-catalyzed isomerization and side reactions like aldol condensation.[16][18] |

| Activity | High (can be deactivated) | Brockmann I-III (adjustable) | Medium activity (Brockmann II-III) is often ideal, providing good separation without causing degradation. |

| Compatibility | Can cause condensation/polymerization of aldehydes.[8] | Excellent for aldehydes, ketones, esters, and other sensitive compounds.[17][18] | Alumina is less reactive towards the aldehyde functional group. |

Protocol 1: Purification via Neutral Alumina Flash Chromatography

-

Preparation of the Stationary Phase:

-

Use commercially available neutral alumina, Brockmann activity II or III. If starting with activity I, it can be deactivated by adding a specific percentage of water (e.g., 3-4% w/w for activity II).

-

Prepare a slurry of the neutral alumina in your starting eluent (e.g., Hexane or Heptane).

-

-

Column Packing:

-

Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure a flat, stable bed is formed.

-

-

Sample Loading:

-

Dissolve the crude 3-(4-Isopropylphenyl)-2-methylacrylaldehyde in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene).

-

Adsorb the sample onto a small amount of neutral alumina.

-

Evaporate the solvent under reduced pressure at low temperature (<30°C).

-

Carefully add the dry-loaded sample to the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent (e.g., 100% Heptane).

-

Gradually increase the polarity by adding a more polar solvent like ethyl acetate or diethyl ether. A typical gradient might be from 0% to 10% ethyl acetate in heptane.

-

Crucially, avoid chlorinated solvents and acetone as eluents, as they can react with the stationary phase or the aldehyde.

-

-

Fraction Collection & Analysis:

-

Collect fractions and monitor by TLC. Use a UV lamp for visualization.

-

Combine fractions containing the pure product.

-

-

Solvent Removal:

-

Remove the solvent using a rotary evaporator with a bath temperature not exceeding 35°C to prevent thermal isomerization.

-

Workflow Diagram: Recommended Purification Protocol

Caption: Step-by-step workflow for purification using neutral alumina.

Guide 2: Alternative Purification & Handling Strategies

If chromatography is not suitable or if further purification is needed, consider these alternative methods and handling precautions.

Alternative Method: Bisulfite Adduct Formation

For separating aldehydes from non-aldehyde impurities (like corresponding alcohols or acids), forming a reversible bisulfite adduct is a highly effective chemical extraction method.[20][21]

Principle: Aldehydes react with sodium bisulfite to form a solid, water-soluble adduct. This adduct can be filtered off, washed with an organic solvent to remove impurities, and then the aldehyde can be regenerated by treatment with a mild base.[21]

Protocol 2: Purification via Bisulfite Adduct

-

Adduct Formation:

-

Dissolve the crude aldehyde mixture in a minimal amount of ethanol or methanol.

-

Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously for 1-2 hours at room temperature.[21] A white precipitate of the adduct should form.

-

-

Isolation:

-

Filter the solid adduct using a Buchner funnel.

-

Wash the solid thoroughly with diethyl ether or hexane to remove any non-aldehyde impurities.

-

-

Regeneration of Aldehyde:

-

Suspend the washed adduct in water.

-

Slowly add a saturated solution of sodium bicarbonate or a dilute (~10%) sodium carbonate solution while stirring until the adduct dissolves and the solution becomes basic.

-

The aldehyde will separate as an oily layer.

-

-

Extraction and Drying:

-

Extract the regenerated aldehyde into a non-polar organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (preferred over sodium sulfate to avoid clumping).

-

Filter and remove the solvent under reduced pressure at low temperature (<35°C).

-

Caution: This method is excellent for removing non-aldehyde impurities but will not separate Z and E isomers from each other.

General Handling and Storage Recommendations

-

Light Protection: Always handle and store the aldehyde in amber vials or wrap containers in aluminum foil to prevent photochemical isomerization.[3][4]

-

Inert Atmosphere: Store the purified compound under an inert atmosphere (Argon or Nitrogen) to prevent oxidation to the corresponding carboxylic acid.

-

Temperature Control: Store the compound at low temperatures (refrigerated or frozen) to minimize thermal degradation and isomerization over time.

-

Avoid Acid/Base Contamination: Ensure all glassware is scrupulously clean and free of acid or base residues.

By implementing these targeted strategies, researchers can effectively minimize Z-to-E isomerization, ensuring the integrity and quality of 3-(4-Isopropylphenyl)-2-methylacrylaldehyde for its use in drug development and scientific research.

References

- Vertex AI Search. (n.d.).

- Hawach Scientific. (n.d.). Neutral Alumina Flash Column. Retrieved February 13, 2026.

- MP Biomedicals. (n.d.).

- Lewis, F. D., & Oxman, J. D. (1983). Lewis acid catalysis of photochemical reactions. 5. Selective isomerization of conjugated butenoic and dienoic esters. The Journal of Organic Chemistry, 48(25), 4918-4931.

- BVV. (n.d.). Neutral Activated Alumina Chromatographic Grade (50-200um). Retrieved February 13, 2026.

- Bio-Synthesis Inc. (2017, September 22).

- Sigma-Aldrich. (n.d.).

- Celanese Chemikalien GMBH. (2000). Method of stabilizing aldehydes. U.S.

- Dalton Transactions. (2021).

- Taniguchi, T., & Curran, D. P. (2012). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Organic Letters, 14(17), 4540–4543.

- Organic Chemistry Portal. (n.d.). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Retrieved February 13, 2026.

- Hockey, J. A., & Pethica, B. A. (1962). The sorption of acetaldehyde on silica gels. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2423-2427.

- St. Martin, A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57361.

- Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved February 13, 2026.

- Aksenov, N. A., Aksenov, A. V., & Aksenova, I. V. (2009). Silica gel in organic synthesis. Russian Chemical Reviews, 78(10), 983-1002.

- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 13, 2026.

- Britannica. (2026, January 7). Photochemical reaction - Photoisomerization, Light Energy, Photons. Retrieved February 13, 2026.

- Wikipedia. (n.d.).

- ScenTree. (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved February 13, 2026.

- Google Patents. (n.d.). Cyclamen aldehyde production method. CN104892380A. Retrieved February 13, 2026.

- ResearchGate. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Retrieved February 13, 2026.

- The Good Scents Company. (n.d.). cyclamen aldehyde, 103-95-7. Retrieved February 13, 2026.

- Wikipedia. (n.d.). Cyclamen aldehyde. Retrieved February 13, 2026.

- SpecialChem. (n.d.). Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. Retrieved February 13, 2026.

- Chemistry LibreTexts. (2021, July 31). 17.6: α,β-Unsaturated Aldehydes and Ketones. Retrieved February 13, 2026.

- Lobachevsky University. (n.d.). New method for obtaining perfume molecules discovered by UNN chemists. Retrieved February 13, 2026.

- Nature Communications. (2024, April 16). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Retrieved February 13, 2026.

- ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? Retrieved February 13, 2026.

- PCW. (2023, February 5). CYCLAMEN ALDEHYDE. Retrieved February 13, 2026.

- MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved February 13, 2026.

- LinChemical. (n.d.). Antioxidant & UV stabilizer for adhesive. Retrieved February 13, 2026.

- Molecules. (2019).

- ResearchGate. (n.d.).

- Performance Additives. (n.d.). UV Absorbers for Polymer Protection. Retrieved February 13, 2026.

- Chromatography Forum. (2013, February 11). HPLC method development for aldehydes and ketones. Retrieved February 13, 2026.

- Chemical Communications. (2018). Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Retrieved February 13, 2026.

- Shimadzu Corporation. (n.d.).

- Google Patents. (n.d.). Method for preparing acrylic acid from glycerol. US8212070B2. Retrieved February 13, 2026.

- NIST. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. WebBook. Retrieved February 13, 2026.

- Schäfer Additivsysteme. (n.d.). UV-Stabilisatoren für Polymere & Schmierstoffe. Retrieved February 13, 2026.

- PubMed. (2004).

- NIST. (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. WebBook. Retrieved February 13, 2026.

- Green Chemistry. (2010). Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol. Retrieved February 13, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sustainable production of acrolein: investigation of solid acid–base catalysts for gas-phase dehydration of glycerol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photoisomerization [biosyn.com]

- 4. Photochemical reaction - Photoisomerization, Light Energy, Photons | Britannica [britannica.com]

- 5. Photoisomerization - Wikipedia [en.wikipedia.org]

- 6. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]

- 8. The sorption of acetaldehyde on silica gels - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. ncert.nic.in [ncert.nic.in]

- 10. ScenTree - Cyclamen aldehyde (CAS N° 103-95-7) [scentree.co]

- 11. cyclamen aldehyde, 103-95-7 [thegoodscentscompany.com]

- 12. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]

- 13. specialchem.com [specialchem.com]

- 14. linchemical.com [linchemical.com]

- 15. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]

- 16. column-chromatography.com [column-chromatography.com]

- 17. hawach.com [hawach.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. shopbvv.com [shopbvv.com]

- 20. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

Optimizing yield in the synthesis of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde from cuminaldehyde

Technical Support Center: Synthesis of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Welcome to the technical support center for the synthesis of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific chemical transformation. We will move beyond simple procedural steps to explore the underlying principles, enabling you to troubleshoot effectively and maximize your yield and purity.

The synthesis of (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde from cuminaldehyde (4-isopropylbenzaldehyde) and propanal is a classic example of a crossed-aldol condensation. This reaction is powerful but requires precise control to prevent side reactions and achieve the desired stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The synthesis proceeds via a base-catalyzed crossed-aldol condensation. The mechanism involves three key stages:

-

Enolate Formation: The base selectively removes an acidic α-hydrogen from propanal to form a resonance-stabilized enolate ion. Propanal is used because it possesses these acidic protons, unlike cuminaldehyde.

-

Nucleophilic Attack: The propanal enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cuminaldehyde. This forms a tetrahedral alkoxide intermediate.

-

Dehydration: The intermediate is protonated to form a β-hydroxy aldehyde (the aldol adduct), which then readily dehydrates under the reaction conditions to yield the final α,β-unsaturated product. This dehydration step is driven by the formation of a stable conjugated π-system.[1]

Q2: Why is cuminaldehyde an ideal substrate for this crossed-aldol reaction?

Cuminaldehyde is an aromatic aldehyde that lacks α-hydrogens. This structural feature is critical because it prevents self-condensation, a common and problematic side reaction.[2] Since it cannot form an enolate, cuminaldehyde can only act as the electrophile in the reaction, which significantly simplifies the product mixture and improves the yield of the desired crossed product.[2][3]

Q3: What are the most common side reactions to be aware of?

The primary side reactions that can significantly reduce yield and complicate purification are:

-

Propanal Self-Condensation: The most prevalent side reaction where the enolate of propanal attacks another molecule of propanal. This can be minimized by controlling the addition rate of propanal.[2]

-

Cannizzaro Reaction: If an excessively strong base (like concentrated NaOH) and high temperatures are used, cuminaldehyde can undergo a disproportionation reaction to form 4-isopropylbenzyl alcohol and 4-isopropylbenzoic acid. This is generally avoidable with milder bases.

-

Formation of the (E)-Isomer: The formation of the geometric isomer, (2E)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde, is a major consideration. The (E)-isomer is often the thermodynamically more stable product. Achieving high (Z)-selectivity is a significant challenge and depends heavily on kinetic control of the reaction.

Q4: How can I monitor the reaction's progress effectively?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate) to resolve the starting materials (cuminaldehyde, propanal) from the product. Cuminaldehyde is UV-active, and the product, with its extended conjugation, will also be strongly UV-active. Staining with potassium permanganate can help visualize all spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Product Yield

-

Symptoms: TLC or GC analysis shows predominantly unreacted cuminaldehyde.

-

Possible Causes & Solutions:

| Possible Cause | Scientific Rationale | Recommended Action |

| Ineffective Base | The base is not strong enough to deprotonate propanal efficiently, or it has degraded due to improper storage (e.g., absorption of atmospheric CO₂ or moisture). | Use a freshly opened or properly stored base. Consider milder but effective bases like piperidine or pyrrolidine, which are often used in Knoevenagel condensations (a related reaction) to avoid side reactions.[4][5] |

| Low Reaction Temperature | The activation energy for the condensation is not being met, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature in 5-10°C increments, monitoring by TLC to find the optimal balance between reaction rate and side product formation. |

| Poor Reagent Quality | Impurities in the starting materials, particularly in cuminaldehyde (e.g., oxidized to cuminic acid), can inhibit the reaction. | Purify starting materials if necessary. Cuminaldehyde can be distilled under reduced pressure. Ensure propanal is free from polymers. |

Problem 2: Complex Product Mixture & Low Selectivity

-

Symptoms: TLC shows multiple new spots, and the isolated yield of the desired product is low.

-

Possible Causes & Solutions:

| Possible Cause | Scientific Rationale | Recommended Action |

| Propanal Self-Condensation | The concentration of propanal and its enolate are high enough to favor self-condensation over the desired crossed reaction.[2] | Employ Slow Addition: Add the propanal dropwise to the mixture of cuminaldehyde and base over an extended period (e.g., 1-2 hours). This keeps the instantaneous concentration of propanal low, minimizing self-reaction.[2] |

| Unfavorable Z/E Ratio | The reaction conditions favor the formation of the thermodynamically more stable (E)-isomer. | Achieving (Z) selectivity in aldol condensations is notoriously difficult. It often requires kinetic control at lower temperatures or the use of specific chelating metals or catalysts that can direct the stereochemical outcome. Experiment with different alkali metal hydroxides (LiOH, KOH) as the base, as the cation can influence the transition state geometry. |

Problem 3: Difficulty in Product Isolation and Purification

-

Symptoms: Formation of emulsions during aqueous workup; co-elution of impurities during column chromatography.

-

Possible Causes & Solutions:

| Possible Cause | Scientific Rationale | Recommended Action |

| Emulsion Formation | The presence of salts and polar byproducts can lead to stable emulsions during liquid-liquid extraction. | During the workup, wash the organic layer with brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, helping to break the emulsion. |

| Similar Polarity of Products | The desired (Z)-isomer, the (E)-isomer, and any aldol adducts may have very similar polarities, making chromatographic separation difficult. | Optimize the solvent system for column chromatography. A low-polarity mobile phase (e.g., hexane with a small percentage of ethyl acetate or dichloromethane) will provide better resolution on silica gel. If separation is still poor, consider forming a reversible bisulfite adduct. Aldehydes react with sodium bisulfite to form a solid adduct, which can be filtered off from non-aldehyde impurities. The pure aldehyde can then be regenerated by treatment with a mild base.[6][7] |

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the base-catalyzed crossed-aldol condensation mechanism.

Caption: Key steps in the synthesis of the target aldehyde.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common experimental issues.

Caption: A logical guide for troubleshooting synthesis issues.

Optimized Experimental Protocol

This protocol is designed as a starting point for optimization. Researchers should monitor the reaction closely and adjust as needed.

Materials:

-

Cuminaldehyde (4-isopropylbenzaldehyde)

-

Propanal

-

Potassium Hydroxide (KOH)

-

Ethanol (EtOH)

-

Diethyl Ether or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cuminaldehyde (1.0 eq) and potassium hydroxide (1.2 eq) in ethanol at room temperature.

-

Slow Addition: Add propanal (1.1 eq) to the dropping funnel. Add the propanal to the reaction mixture dropwise over 1 hour with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of cuminaldehyde by TLC every 30 minutes. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, carefully neutralize the mixture with dilute HCl until it is slightly acidic (pH ~5-6).

-

Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired (2Z)-isomer.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. US3816478A - Purification of a material containing aldehyde impurities - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

Troubleshooting low conversion rates in nucleophilic additions to (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for nucleophilic additions to the sterically hindered α,β-unsaturated aldehyde, (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde. The unique structure of this substrate, featuring significant steric bulk at both the α- and β-positions, presents distinct challenges that can lead to low conversion rates. This document is structured as a series of frequently asked questions (FAQs) to directly address common experimental failures and provide logical, scientifically-grounded solutions.

Understanding the Substrate: A Double-Edged Sword

The primary challenge with (2Z)-3-(4-Isopropylphenyl)-2-methylacrylaldehyde lies in its steric and electronic properties. As an α,β-unsaturated aldehyde, it possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). This duality leads to two possible reaction pathways: direct (1,2) addition to the carbonyl and conjugate (1,4) or Michael addition to the β-carbon.[1][2]

The substrate's structure presents further complications:

-

α-Methyl Group: This group increases steric hindrance around the carbonyl carbon, potentially impeding the approach of nucleophiles for a 1,2-addition.[3][4]

-

β-(4-Isopropylphenyl) Group: This bulky aromatic group shields the β-carbon, which can slow down 1,4-conjugate additions.

The following guide will help you navigate these challenges to optimize your reaction outcomes.

Caption: Logical relationship between substrate structure and reaction pathways.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction shows low or no conversion of the starting aldehyde. What are the first things I should check?

A1: Start with the fundamentals. Before exploring more complex issues, it's crucial to validate the basic parameters of your experiment. Low conversion is often traced back to foundational problems rather than complex mechanistic failures.

Troubleshooting Checklist: The Basics

| Parameter | Potential Issue | Recommended Action |

| Reagent Quality | Aldehyde may have oxidized or polymerized upon storage. Organometallic nucleophiles (e.g., Grignard) may have degraded due to moisture/air. | Verify aldehyde purity via NMR or GC-MS. For organometallics, use freshly prepared reagents or titrate them before use to determine the active concentration. |

| Anhydrous Conditions | Trace water will quench highly basic or sensitive nucleophiles (Grignard, organolithiums). | Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). |

| Reaction Temperature | Many nucleophilic additions are highly temperature-sensitive. The reaction may be too slow at low temperatures or lead to side products at higher temperatures. | If running at low temperatures (e.g., -78 °C), allow the reaction to warm slowly to room temperature and stir for an extended period (12-24h). Monitor via TLC or LC-MS at various time points. |

| Reagent Stoichiometry | An insufficient amount of nucleophile will naturally lead to incomplete conversion. | Use a slight excess of the nucleophile (e.g., 1.1-1.5 equivalents). For sensitive reagents, this can compensate for any minor degradation. |

Q2: I'm observing low conversion, likely due to the substrate's steric hindrance. How can I overcome this?

A2: Steric hindrance is a major kinetic barrier for this substrate. Both electrophilic centers are sterically shielded, which slows the rate of nucleophilic attack.[3][5][6] Overcoming this requires adjusting conditions to favor the reaction kinetics.

-

Increase Reaction Time and/or Temperature: The simplest approach is to allow more time for the reaction to proceed. A reaction that shows only 20% conversion after 2 hours might reach >90% conversion after 24 hours. If extending the time is ineffective, cautiously increasing the temperature can provide the necessary activation energy. However, be aware that higher temperatures can also promote side reactions. A good strategy is to start the addition at a low temperature (e.g., 0 °C or -78 °C) to control initial reactivity and then let the mixture warm to room temperature and stir overnight.[7]

-

Modify the Nucleophile: If possible, consider the structure of your nucleophile. A less sterically demanding nucleophile will have an easier kinetic path to the electrophilic center. For example, n-butyllithium is less hindered and more reactive than tert-butyllithium.